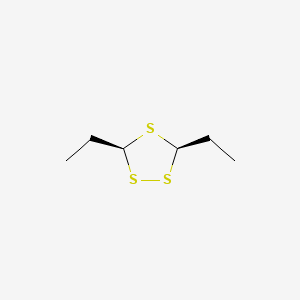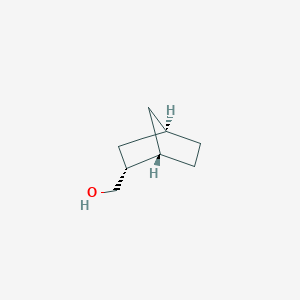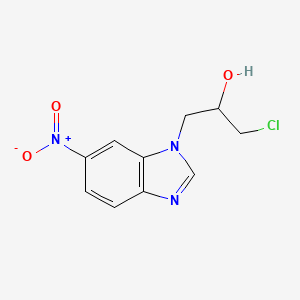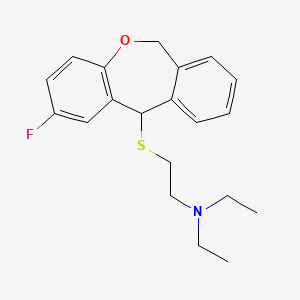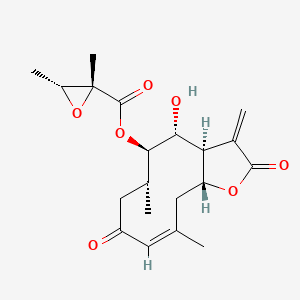
Vicolide D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vicolide D is a sesquiterpenoid lactone isolated from the plant Vicoa indica. It is one of the four Vicolides (A, B, C, and D) identified from this plant. This compound, along with Vicolide B, has been reported to exhibit anti-fertility activity .
Méthodes De Préparation
Vicolide D is typically isolated from the plant Vicoa indica. The isolation process involves extraction and purification techniques. The plant material is first dried and powdered, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to separate and purify this compound .
Analyse Des Réactions Chimiques
Vicolide D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: Vicolide D is used as a model compound in studies of sesquiterpenoid lactones.
Biology: It has been investigated for its anti-fertility activity and potential effects on reproductive health.
Medicine: Research has explored its potential therapeutic applications, particularly in the context of its anti-fertility properties.
Industry: This compound may have applications in the development of natural product-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of Vicolide D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in reproductive processes. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Vicolide D is part of a group of sesquiterpenoid lactones that includes Vicolides A, B, and C. While Vicolide B and D exhibit anti-fertility activity, Vicolides A and C do not. This difference in biological activity highlights the unique properties of this compound compared to its analogs .
Propriétés
Numéro CAS |
103425-22-5 |
|---|---|
Formule moléculaire |
C20H26O7 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C20H26O7/c1-9-6-13(21)8-10(2)17(26-19(24)20(5)12(4)27-20)16(22)15-11(3)18(23)25-14(15)7-9/h6,10,12,14-17,22H,3,7-8H2,1-2,4-5H3/b9-6-/t10-,12-,14-,15+,16-,17-,20-/m1/s1 |
Clé InChI |
LMCSPYCFRTWDOG-HAZRYHAPSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)/C=C(\C[C@@H]2[C@@H]([C@H]([C@@H]1OC(=O)[C@]3([C@H](O3)C)C)O)C(=C)C(=O)O2)/C |
SMILES canonique |
CC1CC(=O)C=C(CC2C(C(C1OC(=O)C3(C(O3)C)C)O)C(=C)C(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


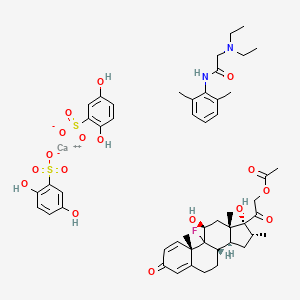
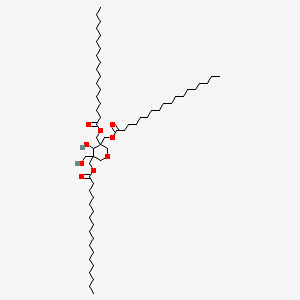
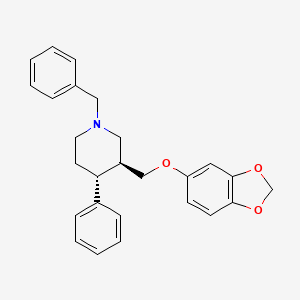
![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
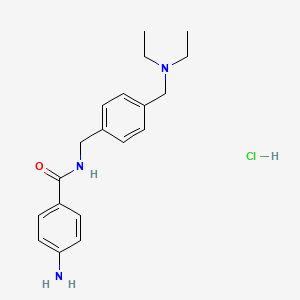
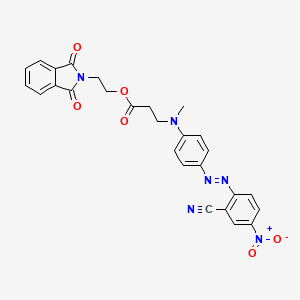
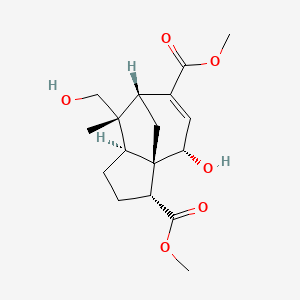
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)
